(2R)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid
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Overview
Description
(2R)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a methoxycarbonyl group attached to a phenyl ring, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid typically involves several steps. One common method starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The protected amino acid is then subjected to esterification to introduce the methoxycarbonyl group. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The methoxycarbonyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2R)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(methoxycarbonyl)phenylboronic acid: Similar structure but with a boronic acid group instead of a propanoic acid group.
3-[4-(aminosulfonyl)phenyl]propanoic acid: Similar backbone but with an aminosulfonyl group instead of a methoxycarbonyl group.
Uniqueness
(2R)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-methoxycarbonylphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-7(3-5-8)6-9(12)10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
DAXJBLVXVPYTPH-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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